molecular formula C10H6F2N4 B1311962 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole CAS No. 202003-06-3

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Cat. No.: B1311962
CAS No.: 202003-06-3
M. Wt: 220.18 g/mol
InChI Key: PVIAOIJYIQHKPL-UHFFFAOYSA-N
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Description

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a cyano group and a 2,6-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole typically involves a [3+2] cycloaddition reaction. One common route involves the reaction of 2,6-difluorobenzyl azide with 2-chloroacrylonitrile at temperatures around 80°C in an aqueous medium . This transformation can be described as a conjugate addition–elimination sequence or as a cycloaddition followed by elimination.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow chemistry techniques. Multicomponent reactions (MCRs) are often employed to increase efficiency and reduce the number of synthesis steps. For example, the azide building block can be obtained after nucleophilic substitution of 2,6-difluorobenzyl bromide with sodium azide in dimethyl sulfoxide (DMSO). Propiolamide can be synthesized from methyl propiolate and aqueous ammonia at 0°C to avoid undesired polymerization reactions .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H6F2N4C_{10}H_{6}F_{2}N_{4} and a molecular weight of 224.18 g/mol. Its structural features include a triazole ring and a cyano group, which contribute to its biological activity. The compound's density is approximately 1.381 g/cm³, with a boiling point of about 384.5°C at 760 mmHg .

Antiepileptic Activity

One of the most notable applications of this compound is its potential as an antiepileptic agent. Research indicates that it exhibits pharmacological properties that may help in the treatment of epilepsy by modulating neurotransmitter systems .

Anticancer Properties

Studies have suggested that derivatives of triazole compounds possess anticancer activity. The unique structure of this compound may enhance its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit vital microbial enzymes could make it a candidate for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving the reaction of 2,6-difluorobenzyl azide with appropriate nitriles or other reactive intermediates .

Table: Synthesis Methods Overview

MethodReactantsConditionsYield
Method A2,6-Difluorobenzyl azide + 2-ChloroacrylonitrileStir at 80°C for 24 hoursHigh
Method B2,6-Difluorobenzyl azide + AcetonitrileHeat under reflux conditionsModerate

Case Study 1: Antiepileptic Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced seizure frequency in animal models. The mechanism was attributed to enhanced GABAergic transmission and reduced excitatory neurotransmission .

Case Study 2: Anticancer Efficacy

In vitro studies indicated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. The compound's effectiveness was compared with standard chemotherapeutic agents, showing promising results in enhancing cytotoxicity against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The cyano group and the triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole: Lacks the cyano group, which may affect its reactivity and binding properties.

    4-Cyano-1H-1,2,3-triazole: Lacks the 2,6-difluorobenzyl group, which may influence its solubility and stability.

    1-Benzyl-1H-1,2,3-triazole: Lacks both the cyano and difluorobenzyl groups, resulting in different chemical and biological properties.

Uniqueness

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is unique due to the presence of both the cyano and 2,6-difluorobenzyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biological Activity

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzyl azide with 2-chloroacrylonitrile in a two-phase system. This method allows for the formation of the triazole ring under mild conditions, yielding the desired product with good purity and yield .

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of triazole derivatives. Specifically, compounds containing the 1,2,3-triazole ring have shown significant inhibition against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). For instance, derivatives with substitutions at the triazole ring exhibited varying degrees of inhibition, with some showing IC50 values lower than standard inhibitors like galantamine .

Table 1: Anticholinesterase Activity of Triazole Derivatives

CompoundTarget EnzymeIC50 (μM)Reference
Compound 5BuChE31.8
Compound 6BuChE54.3
GalantamineBuChE34.1

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have also been explored. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The IC50 values for selected derivatives against COX enzymes have been reported as follows:

Table 2: Inhibition of COX Enzymes by Triazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the triazole ring significantly influence biological activity. For example, electron-donating or withdrawing groups at specific positions can enhance or diminish inhibition potency against cholinesterases .

Case Studies

In one notable study, a series of triazole-containing hybrids were synthesized and evaluated for their BuChE inhibitory activity. The results demonstrated that specific substitutions on the triazole scaffold led to improved selectivity and potency compared to traditional inhibitors .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]triazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIAOIJYIQHKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453053
Record name 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202003-06-3
Record name 1-((2,6-Difluorophenyl)methyl)triazole-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202003063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((2,6-DIFLUOROPHENYL)METHYL)TRIAZOLE-4-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UG4W3SYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2,6-difluorobenzyl azide (34.2 g), 2-chloroacrylonitrile (35.46 g) and water (125 ml) is stirred at about 80° C. for 24 hours. Excess 2-chloroacrylonitrile is distilled off by raising the external temperature to about 130° C. The mixture is cooled to about 40° C. and the suspension is treated with cyclohexane (50 ml), brought to about 20° C., and stirred for about 2 hours. The product is isolated by filtration, washed with cyclohexane (75 ml) and then with water (50 ml). The moist product is mixed with water (100 ml), the suspension is the product is washed with water (50 ml) and dried in vacuo at about 60° C. Yield: 42.87 g=97%.
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Synthesis routes and methods II

Procedure details

A mixture of 2,6-difluorobenzyl azide (34.2 9), 2-chloroacrylonftrile (26.6 g) and water (125 ml) is stirred at about 70° C. for 24 hours. Excess 2-chloroacrylonitrile is distilled off by raising the external temperature to about 130° C. The mixture is cooled to about 95° C. and the product is crystallized by seeding. After cooling to about 40° C., the suspension is treated with cyclohexane (50 ml) and brought to about 20° C., and the product is isolated by filtration, washed with cyclohexane (75 ml) and then with water and dried in vacuo at about 60° C. Yield: 36.38 g=82.6%.
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Synthesis routes and methods III

Procedure details

A mixture of 2,6-difluorobenzyl azide (34.2 g), 2-chloroacrylonitrile (26.6 g) and toluene (125 ml) is stirred at about 80° C. for 24 hours. Unreacted 2-chloroacrylonitrile and 2,6-difluorobenzyl azide as well as toluene are distilled off (distillate 100 ml) by raising the external temperature to about 130° C. After cooling to 80° C., n-heptane (100 ml) is allowed to run in. The mixture is cooled to about 20° C. and the suspension is stirred at about 20° C. for 1 hour. The product is isolated by filtration and washed with n-heptane (100 ml). The product is dried in vacuo at about 60° C. Yield: 22.31 g=50.7% (beige powder).
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34.2 g
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125 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of rufinamide from 4-cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole?

A1: Rufinamide is synthesized via the hydration of this compound. Traditionally, this reaction has posed challenges in achieving high selectivity and yield. The research by demonstrates that a rhodium(I) complex, specifically [RhCl(COD){P(NMe2)3}], acts as a highly effective catalyst for this hydration in water. [] This catalyst exhibits superior performance compared to previously used ruthenium-based catalysts, leading to a more efficient and sustainable synthesis of rufinamide. [] This finding is significant for pharmaceutical manufacturing as it offers a potentially more cost-effective and environmentally friendly route to this important drug.

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